9,10-Dibromohexadecanoic acid

Description

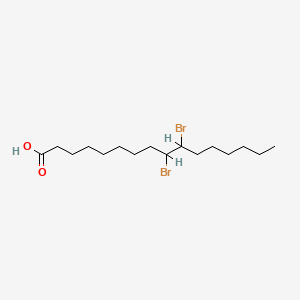

Structure

2D Structure

3D Structure

Properties

CAS No. |

77503-27-6 |

|---|---|

Molecular Formula |

C16H30Br2O2 |

Molecular Weight |

414.2 g/mol |

IUPAC Name |

9,10-dibromohexadecanoic acid |

InChI |

InChI=1S/C16H30Br2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |

InChI Key |

YDYJEFQKNCTJBF-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(CCCCCCCC(=O)O)Br)Br |

Canonical SMILES |

CCCCCCC(C(CCCCCCCC(=O)O)Br)Br |

Synonyms |

9,10-dibromopalmitic acid |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dibromohexadecanoic Acid and Its Analogs

Chemo-selective Halogenation Strategies

Chemo-selective methods focus on the direct addition of halogens to the double bond of an unsaturated fatty acid, aiming for high efficiency and specificity while minimizing side reactions.

The most direct route to 9,10-dibromohexadecanoic acid involves the electrophilic addition of bromine (Br₂) or other brominating agents to palmitoleic acid (cis-9-hexadecenoic acid). This reaction exploits the high electron density of the carbon-carbon double bond, which acts as a nucleophile to attack the electrophilic bromine.

Common brominating agents and approaches include:

Molecular Bromine (Br₂): The classical method involves reacting the fatty acid with elemental bromine, typically dissolved in an inert solvent like dichloromethane or carbon tetrachloride.

N-Bromosuccinimide (NBS): NBS is a safer and more convenient source of electrophilic bromine compared to liquid Br₂. liberty.edu It is often used in the presence of a radical initiator for allylic bromination, but for addition across a double bond, it can be activated by protic or Lewis acids. nsf.gov

Hydrobromic Acid (HBr) and an Oxidant: A mixture of HBr and an oxidant, such as dimethyl sulfoxide (DMSO), can generate the active brominating species in situ. organic-chemistry.org This method avoids the use of molecular bromine directly and is considered a greener alternative. organic-chemistry.org In this system, DMSO acts as both the oxidant and a co-solvent, converting HBr to an electrophilic bromine species that then reacts with the alkene. organic-chemistry.org

The reaction can also yield bromohydrins (a bromine and a hydroxyl group on adjacent carbons) if water is present in the reaction mixture. This occurs because water can act as a nucleophile, attacking the intermediate bromonium ion.

Table 1: Comparison of Common Brominating Agents for Unsaturated Fatty Acids

| Brominating Agent | Typical Conditions | Primary Product(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | Inert solvent (e.g., CH₂Cl₂, CCl₄), room temp. | Vicinal Dibromide | High reactivity, straightforward | Highly toxic and corrosive |

| N-Bromosuccinimide (NBS) | Solvent (e.g., CCl₄, CH₃CN), acid catalyst or light | Vicinal Dibromide | Solid, easier to handle than Br₂ | Can lead to side reactions (e.g., allylic bromination) |

The addition of bromine to the double bond of palmitoleic acid is a stereospecific reaction. The mechanism typically proceeds through a cyclic bromonium ion intermediate. The incoming bromide ion then attacks one of the carbons of this three-membered ring from the side opposite to the ring (anti-addition).

For palmitoleic acid, which is a cis (Z) alkene, this anti-addition results in the formation of a racemic mixture of two enantiomers: (9R,10R)-dibromohexadecanoic acid and (9S,10S)-dibromohexadecanoic acid. If the starting material were the trans (E) isomer, palmitelaidic acid, the same anti-addition mechanism would result in the formation of a single, achiral meso compound. Achieving stereochemical control to favor one enantiomer over the other in chemical synthesis is challenging and typically requires the use of chiral catalysts or reagents, which is an area of ongoing research in synthetic organic chemistry.

Optimizing the synthesis of this compound involves manipulating several parameters to maximize the yield of the desired dibromo product while minimizing side reactions. Key variables include the choice of solvent, reaction temperature, molar ratio of reactants, and the use of catalysts.

Solvent: The choice of solvent can influence reaction rate and selectivity. Non-polar, aprotic solvents like dichloromethane are common. The use of aqueous co-solvents can promote the formation of bromohydrins. nsf.gov

Temperature: Bromination is typically exothermic and can often be run at room temperature or below to control the reaction rate and prevent side reactions.

Molar Ratio: Using a slight excess of the brominating agent can ensure complete consumption of the starting fatty acid, but a large excess can lead to unwanted byproducts. Stoichiometric control is crucial.

Catalysis: Lewis acids or Brønsted acids can be used to activate brominating agents like NBS, increasing the electrophilicity of the bromine and accelerating the reaction. nsf.gov For instance, catalytic amounts of mandelic acid have been shown to enhance the reactivity of NBS in aromatic brominations under aqueous conditions. nsf.gov

Studies on optimizing bromination reactions have shown that careful control of parameters such as catalyst loading and reactant mole ratios can lead to excellent selectivity and yields, often in the 80–90% range. researchgate.net

Table 2: Illustrative Optimization of Reaction Parameters for Bromination of an Unsaturated Fatty Acid

| Entry | Brominating Agent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ (1.1) | None | CH₂Cl₂ | 25 | 85 |

| 2 | Br₂ (1.1) | None | CH₂Cl₂/H₂O | 25 | 70 (dibromide), 15 (bromohydrin) |

| 3 | NBS (1.2) | None | CCl₄ | 50 | 65 |

| 4 | NBS (1.2) | Mandelic Acid (10) | ACN/H₂O | 25 | 92 |

Enzymatic and Biocatalytic Synthesis Routes

Biocatalytic methods offer a promising alternative to traditional chemical synthesis, often providing high specificity and milder reaction conditions. Nature has evolved a diverse array of halogenase enzymes capable of incorporating halogens into organic molecules. manchester.ac.uk

Certain microorganisms, particularly those from marine environments, are known to produce halogenated organic compounds, including fatty acids. researchgate.net These organisms possess metabolic pathways that can incorporate bromine or chlorine into lipid structures. While microbial dehalogenation is a widely studied process for bioremediation, biosynthetic halogenation is also a key area of research. nih.govrsc.org

The biosynthesis often involves enzymes that generate a reactive halogen species. For instance, some marine algae are known to synthesize brominated fatty acids. researchgate.net These natural pathways serve as an inspiration for developing whole-cell biocatalytic systems. A microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could potentially be engineered with the necessary halogenating enzymes to convert unsaturated fatty acids into their halogenated derivatives. researchgate.netfrontiersin.org The transformation would involve providing the microbial culture with an unsaturated fatty acid precursor and a bromide salt, allowing the engineered enzymatic machinery to perform the specific halogenation.

The use of isolated enzymes in an in vitro setting allows for greater control over the reaction. The primary enzymes of interest for brominating fatty acids are haloperoxidases. dtu.dk

Haloperoxidases: These enzymes utilize a halide ion (like bromide) and hydrogen peroxide to generate a hypohalous acid (hypobromous acid, HOBr) as the active halogenating agent. dtu.dknih.gov This highly reactive species can then diffuse and react with an electron-rich substrate like the double bond of an unsaturated fatty acid. dtu.dk

Vanadium-dependent haloperoxidases , found in algae and fungi, are particularly robust and can oxidize bromide and iodide. manchester.ac.uk

Heme-dependent peroxidases , such as myeloperoxidase, can also catalyze the formation of HOBr from H₂O₂ and bromide, leading to the formation of fatty acid bromohydrins. nih.gov

Flavin-dependent Halogenases (FDHs): This class of enzymes also requires a halide ion, along with a reduced flavin cofactor (FADH₂) and molecular oxygen, to produce a hypohalous acid. dtu.dk A key advantage of FDHs is that they often guide the reactive halogenating species through a tunnel within the enzyme structure, achieving highly specific and regioselective halogenation on the target substrate. dtu.dk

Engineering these enzymes through directed evolution or site-directed mutagenesis could further tailor their substrate specificity to efficiently catalyze the vicinal dibromination of palmitoleic acid to produce this compound.

Table 3: Classes of Enzymes with Potential for Fatty Acid Bromination

| Enzyme Class | Source Examples | Cofactors/Co-substrates | Mechanism | Potential Product(s) |

|---|---|---|---|---|

| Vanadium Haloperoxidase | Marine algae (e.g., Ascophyllum nodosum) | Vanadate, H₂O₂, Br⁻ | Generates free HOBr | Bromohydrins, Dibromides |

| Heme Haloperoxidase | Fungi (Caldariomyces fumago), Mammalian neutrophils | Heme, H₂O₂, Br⁻ | Generates free HOBr | Bromohydrins, Dibromides |

Genetic Engineering Approaches for Biosynthesis

While a direct, single-organism biosynthetic pathway for this compound has not been fully established, significant progress has been made in producing its key precursor, 9,10-dihydroxyhexadecanoic acid, using genetically engineered microorganisms. This enzymatic approach provides a foundation for a potential future bio-based production route.

A proof-of-principle study demonstrated the successful in vitro synthesis of 9,10-dihydroxyhexadecanoic acid by employing a multi-enzyme system in recombinant Escherichia coli. This strategy involved the heterologous expression of three distinct enzymes sourced from different organisms. The process begins with a common fatty acid and proceeds through a cascade of enzymatic reactions to yield the dihydroxylated precursor.

The proposed enzymatic pathway is as follows:

Desaturation: A fatty acid desaturase introduces a double bond between carbons 9 and 10 of hexadecanoic acid, yielding 9-hexadecenoic acid.

Epoxidation: An epoxygenase then converts the double bond of 9-hexadecenoic acid into an epoxide, forming 9,10-epoxyhexadecanoic acid.

Hydrolysis: Finally, an epoxide hydrolase opens the epoxide ring, adding hydroxyl groups to form 9,10-dihydroxyhexadecanoic acid.

This dihydroxy fatty acid is a direct precursor for the chemical synthesis of this compound. The future of a fully biosynthetic route would likely involve the incorporation of a halogenase enzyme into the genetically engineered organism to perform the final bromination step. Halogenases are a diverse class of enzymes capable of incorporating halogen atoms into organic molecules. A plausible next step would be the expression of a suitable halogenase, such as a flavin-dependent halogenase or a haloperoxidase, which could convert the diol or another intermediate into the final dibrominated product.

| Enzyme | Abbreviation | Source Organism | Function in Pathway |

|---|---|---|---|

| Fatty Acid Desaturase | FAD | Saccharomyces cerevisiae | Introduces a C9-C10 double bond in hexadecanoic acid. |

| Epoxygenase | EPOX | Stokasia laevis | Converts the C9-C10 double bond to an epoxide. |

| Epoxide Hydrolase | EH | Caenorhabditis elegans | Hydrolyzes the epoxide to form a vicinal diol. |

Derivatization and Functionalization

The presence of a carboxylic acid functional group and the two bromine atoms allows this compound to undergo a variety of chemical transformations. These reactions enable its conversion into a range of derivatives and complex molecules.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of this compound can be readily converted to an ester through reactions with various alcohols. The most common method is the Fischer esterification, which involves heating the fatty acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) researchgate.netscirp.org. The reaction is an equilibrium, and using the alcohol as the solvent helps drive the reaction toward the formation of the ester product researchgate.net. This process allows for the synthesis of a wide array of alkyl and aryl esters, modifying the polarity and physical properties of the parent molecule.

| Reactant Alcohol | Resulting Ester Name | Potential Application |

|---|---|---|

| Methanol | Methyl 9,10-dibromohexadecanoate | Intermediate for further synthesis, analytical standard |

| Ethanol | Ethyl 9,10-dibromohexadecanoate | Intermediate, potential biofuel additive research |

| Glycerol | Glyceryl 9,10-dibromohexadecanoate (mono-, di-, or tri-ester) | Synthesis of structured lipids |

Amidation: The carboxylic acid can also be transformed into an amide by reacting with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) or other carbodiimides, which convert the carboxylic acid into a more reactive intermediate in situ youtube.com. This activated intermediate then readily reacts with an amine to form a stable amide bond. This reaction is fundamental for linking the fatty acid to amino acids, peptides, or other amine-containing molecules.

| Reactant Amine | Resulting Amide Name | Potential Application |

|---|---|---|

| Ammonia | 9,10-Dibromohexadecanamide | Chemical intermediate |

| Ethanolamine | N-(2-hydroxyethyl)-9,10-dibromohexadecanamide | Surfactant or emulsifier research |

| Glycine methyl ester | N-(9,10-Dibromohexadecanoyl)glycine methyl ester | Building block for peptide-lipid conjugates |

Reduction and Dehalogenation Processes

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, forming 9,10-dibromohexadecan-1-ol. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the acid to the corresponding alcohol nih.gov. Milder methods have also been developed, such as activating the carboxylic acid by forming a mixed anhydride, which can then be reduced by sodium borohydride (NaBH₄), a reagent that does not typically reduce unactivated carboxylic acids youtube.comlibretexts.org. This allows for greater chemoselectivity in molecules with multiple reducible functional groups.

Dehalogenation: The vicinal dibromide functionality at the C9 and C10 positions can be eliminated to form a carbon-carbon double bond, a process known as dehalogenation. This reaction effectively reverses the bromination of an unsaturated fatty acid. A classic method for this transformation is the reaction with zinc dust in an alcohol solvent like methanol or ethanol doubtnut.comresearchgate.net. The reaction proceeds via an E2-like mechanism to yield the corresponding alkene, in this case, a hexadecenoic acid isomer. Other modern, transition-metal-free methods have also been developed for this purpose nih.gov. This process is useful for synthesizing specific unsaturated fatty acids or for removing the bromine atoms after they have served a synthetic purpose, such as protecting a double bond.

Formation of Complex Lipid Conjugates

The ability to undergo esterification and amidation reactions makes this compound a candidate for incorporation into more complex lipid structures and bioconjugates. By activating its carboxyl group, the fatty acid can be covalently linked to various molecules containing hydroxyl or amino groups, such as other lipids, peptides, or sterols creative-peptides.comnih.gov.

Peptide Conjugates: The fatty acid can be attached to the N-terminus of a peptide or to the side chain of an amino acid like lysine during solid-phase peptide synthesis nih.gov. Such lipidation can alter the peptide's solubility, membrane affinity, and pharmacokinetic properties creative-peptides.com.

Sterol Conjugates: It can be esterified with the hydroxyl group of sterols like cholesterol. This creates a highly lipophilic molecule that can be incorporated into lipid bilayers or used in drug delivery systems.

Phospholipid Analogs: The dibrominated fatty acid could potentially be incorporated into the structure of phospholipids (B1166683), creating novel lipids with altered membrane properties.

These conjugation strategies allow for the design of complex molecules where the dibrominated fatty acid chain acts as a lipophilic anchor or a structural probe.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 9,10-Dibromohexadecanoic acid, offering detailed insights into its proton and carbon environments.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons along its aliphatic chain. The protons attached to the carbons bearing the bromine atoms (C9 and C10) are expected to be the most downfield shifted among the aliphatic protons due to the deshielding effect of the electronegative bromine atoms. These methine protons would likely appear as a multiplet in the region of 4.1-4.3 ppm.

The methylene (B1212753) protons adjacent to the carboxyl group (α-CH₂) are also expected to be deshielded and would likely resonate around 2.3-2.4 ppm as a triplet. The terminal methyl protons (ω-CH₃) of the hexadecanoic acid chain would appear as a triplet at approximately 0.8-0.9 ppm. The remaining methylene protons along the saturated fatty acid chain would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | >10 | Broad Singlet |

| CH(Br)-CH(Br) | 4.1 - 4.3 | Multiplet |

| α-CH₂ | 2.3 - 2.4 | Triplet |

| β-CH₂ | ~1.6 | Multiplet |

| -(CH₂)n- | 1.2 - 1.6 | Multiplet |

| ω-CH₃ | 0.8 - 0.9 | Triplet |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 175-185 ppm. The carbons directly bonded to the bromine atoms (C9 and C10) would also be significantly downfield shifted compared to other aliphatic carbons, resonating in the region of 50-60 ppm.

The α-carbon to the carboxyl group is expected to appear around 34 ppm. The terminal methyl carbon (ω-C) will be the most upfield signal, typically between 13 and 15 ppm. The remaining methylene carbons in the aliphatic chain will produce a series of signals in the 22-32 ppm range. The exact chemical shifts can be influenced by the diastereomers present (erythro and threo).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 175 - 185 |

| -C(Br)- | 50 - 60 |

| α-C | ~34 |

| β-C | ~24 |

| -(CH₂)n- | 22 - 32 |

| ω-C | 13 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the methine protons at C9 and C10 and their neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons and can be useful in determining the relative stereochemistry of the two bromine atoms (erythro vs. threo isomers).

Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) can be utilized to determine the purity of this compound without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known concentration, the absolute purity of the synthesized compound can be accurately calculated. ox.ac.uksigmaaldrich.com This is achieved by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard. ox.ac.uk For this to be accurate, experimental parameters such as the relaxation delay must be carefully optimized to ensure full relaxation of all relevant nuclei. ox.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. While the molecular ion peak ([M]⁺) for this compound (C₁₆H₃₀Br₂O₂) may be weak or absent due to its instability, the resulting fragmentation pattern provides a valuable fingerprint for identification.

Characteristic fragmentation pathways for long-chain fatty acids include α-cleavage and McLafferty rearrangement. For this compound, cleavage of the C-C bonds adjacent to the bromine atoms would be a prominent fragmentation pathway. The presence of two bromine atoms would lead to a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). A similar compound, the methyl ester of 9,10-dibromooctadecanoic acid, shows characteristic fragmentation in its EI mass spectrum. nist.gov

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| [M-H₂O]⁺ | Loss of water from the molecular ion |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-HBr]⁺ | Loss of hydrogen bromide |

| Cleavage products | Fragments arising from C-C bond cleavage along the aliphatic chain |

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). This would be particularly useful for confirming the molecular weight of this compound. Common reagent gases for CI include methane, isobutane, and ammonia. The resulting spectrum would be simpler than the EI spectrum, dominated by the [M+H]⁺ ion, which would clearly show the isotopic pattern of the two bromine atoms.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Mass spectrometry (MS) is a cornerstone for the molecular weight determination and structural analysis of this compound. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules that can form ions in solution. nih.gov Given the presence of a carboxylic acid group, this compound is well-suited for ESI analysis, particularly in negative ion mode. In a solvent mixture of methanol or acetonitrile and water, the carboxylic acid group readily deprotonates to form the carboxylate anion, resulting in a prominent singly charged ion [M-H]⁻. uab.edu The analysis in positive ion mode is less common for free fatty acids but can yield adduct ions such as [M+Na]⁺ or [M+NH₄]⁺ if corresponding salts are present in the mobile phase. ESI is characterized by its ability to generate intact molecular ions with minimal fragmentation, making it a powerful tool for accurate molecular weight confirmation. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI and is particularly useful for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orglabx.com this compound, with its long, nonpolar alkyl chain, can be effectively ionized by APCI. The process involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization through gas-phase ion-molecule reactions initiated by a corona discharge. waters.com This method can produce both protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. wikipedia.org APCI is compatible with higher liquid flow rates than ESI and is less susceptible to matrix effects, making it a robust choice for quantitative studies when coupled with liquid chromatography. nationalmaglab.org

| Ionization Technique | Primary Ion Formed | Typical Solvents | Key Characteristics |

| ESI (Negative Mode) | [M-H]⁻ | Methanol/Water, Acetonitrile/Water | Soft ionization, ideal for polar analytes, minimal fragmentation. |

| ESI (Positive Mode) | [M+Na]⁺, [M+NH₄]⁺ | Methanol/Water, Acetonitrile/Water | Adduct formation, less common for free acids. |

| APCI (Positive Mode) | [M+H]⁺ | Methanol, Acetonitrile | Gas-phase ionization, suitable for less polar analytes, thermally stable compounds. labx.com |

| APCI (Negative Mode) | [M-H]⁻ | Methanol, Acetonitrile | Robust, compatible with higher flow rates. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound. This technique involves the isolation of a specific precursor ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. uab.edu The resulting fragmentation pattern provides a veritable fingerprint of the molecule, revealing details about its structure.

For the [M-H]⁻ ion of this compound, several fragmentation pathways can be predicted. The carbon-bromine bonds are susceptible to cleavage, as are the carbon-carbon bonds of the alkyl chain. Key fragmentation events would include:

Cleavage of C-C bonds adjacent to the bromine-substituted carbons: This is a dominant fragmentation pathway for halogenated alkanes and would result in characteristic product ions that pinpoint the location of the bromine atoms.

Neutral loss of hydrogen bromide (HBr): This is a common fragmentation pathway for bromoalkanes.

Sequential loss of alkyl fragments: Cleavage along the fatty acid chain would produce a series of ions differing by the mass of methylene (-CH₂-) groups.

The analysis of these fragmentation pathways allows for the unambiguous confirmation of the bromine positions at C9 and C10. mdpi.com

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| 411/413/415 ([M-H]⁻) | 331/333 ([M-H-HBr]⁻) | HBr | Confirms presence of bromine. |

| 411/413/415 ([M-H]⁻) | 255 | C₅H₁₁Br | Cleavage at C10-C11 bond. |

| 411/413/415 ([M-H]⁻) | 227 | C₇H₁₅Br | Cleavage at C8-C9 bond. |

| 411/413/415 ([M-H]⁻) | 45 (HCOO⁻) | C₁₅H₂₉Br₂ | Cleavage at the carboxylic acid head. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the determination of the elemental composition of this compound and its fragments. The compound has a chemical formula of C₁₆H₃₀Br₂O₂. echemi.com

A crucial feature in the mass spectrum of this compound is the isotopic pattern created by the two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are separated by approximately 2 Da. Consequently, any ion containing two bromine atoms will exhibit a characteristic triplet isotopic pattern (A, A+2, A+4) with relative intensities of approximately 1:2:1. HRMS can resolve these isotopic peaks and confirm their exact masses, providing unequivocal evidence for the presence of two bromine atoms in the molecule.

| Ionic Species | Formula | Calculated Monoisotopic Mass (Da) | Isotopic Pattern (m/z) |

| [M] (Neutral) | C₁₆H₃₀⁷⁹Br₂O₂ | 412.06126 echemi.com | 412.06, 414.06, 416.06 |

| [M-H]⁻ | C₁₆H₂₉⁷⁹Br₂O₂⁻ | 411.05340 | 411.05, 413.05, 415.05 |

| [M+H]⁺ | C₁₆H₃₁⁷⁹Br₂O₂⁺ | 413.06908 | 413.07, 415.07, 417.07 |

| [M+Na]⁺ | C₁₆H₃₀⁷⁹Br₂NaO₂⁺ | 435.05095 | 435.05, 437.05, 439.05 |

Chromatographic Separation Techniques

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility of the free carboxylic acid, this compound must be derivatized prior to GC analysis. gcms.cz A common derivatization procedure is esterification to form the corresponding methyl ester (this compound methyl ester).

Derivatization: Reagents such as BF₃ in methanol or (trimethylsilyl)diazomethane are used to convert the carboxylic acid to its more volatile methyl ester.

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is typically used for the separation of fatty acid methyl esters (FAMEs).

Detectors: While a Flame Ionization Detector (FID) offers universal detection for organic compounds, an Electron Capture Detector (ECD) is exceptionally well-suited for this analysis. The ECD is highly sensitive to electrophilic groups, and the presence of two bromine atoms makes this compound a prime candidate for highly selective and sensitive detection by ECD. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification based on the mass spectrum of the derivatized compound.

| Parameter | Description |

| Derivatization | Required; typically conversion to methyl ester (FAME). |

| Stationary Phase | Non-polar to mid-polarity (e.g., 5% phenyl polysiloxane). |

| Universal Detector | Flame Ionization Detector (FID). |

| Specialized Detector | Electron Capture Detector (ECD) for high sensitivity to bromine atoms. |

| Hyphenated Technique | Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation. |

Liquid Chromatography (LC) Method Development

High-performance liquid chromatography (HPLC) is the preferred method for analyzing this compound without the need for derivatization.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common approach, where separation is based on the compound's hydrophobicity. sigmaaldrich.com

Stationary Phase: A nonpolar stationary phase, such as octadecylsilane (C18) or octylsilane (C8), is used to retain the long alkyl chain of the fatty acid.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. To ensure good peak shape and reproducible retention times, a small amount of acid (e.g., 0.1% formic acid or acetic acid) is added to the mobile phase to suppress the ionization of the carboxyl group. scribd.com A gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute the highly retained fatty acid in a reasonable time.

Detection: Since this compound lacks a strong UV chromophore, UV detection is not optimal. More suitable universal detectors include the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). sigmaaldrich.com The most powerful approach is coupling LC with mass spectrometry (LC-MS), which provides both separation and highly sensitive and specific detection. asianjpr.com

| LC Parameter | Typical Conditions |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Elution | Gradient (increasing organic solvent) |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) presents a valuable alternative to both GC and LC for the analysis of fatty acids. It combines some of the best features of both techniques, offering high efficiency and speed. twistingmemoirs.com

Mobile Phase: SFC primarily uses supercritical carbon dioxide (CO₂) as the main mobile phase, which is non-toxic and non-flammable. Due to the polarity of the carboxylic acid group, a polar organic solvent, known as a modifier (e.g., methanol), is typically added to the CO₂ to increase the mobile phase's solvating power and elute the analyte. labx.com

Stationary Phase: A wide range of stationary phases can be used in SFC, from polar phases like silica and diol to non-polar phases like C18, providing great flexibility in method development. researchgate.net

Advantages: SFC runs are typically much faster than traditional HPLC runs, and the lower viscosity of the supercritical fluid mobile phase results in lower backpressure. ijarsct.co.in This technique is considered a "green" technology because it significantly reduces the consumption of organic solvents. twistingmemoirs.com SFC is well-suited for the purification and analysis of lipids and other moderately polar compounds.

| SFC Parameter | Typical Conditions |

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) |

| Modifier | Polar solvent (e.g., Methanol) |

| Stationary Phases | Wide range available (e.g., Silica, Diol, C18) |

| Key Advantages | High speed, reduced organic solvent consumption, versatile. twistingmemoirs.comijarsct.co.in |

Other Structural Elucidation Methods

In the comprehensive analysis of this compound, beyond chromatographic and mass spectrometric techniques, other spectroscopic methods play a crucial role in the unequivocal elucidation of its molecular structure. Infrared spectroscopy provides vital information regarding the functional groups present, while X-ray crystallography, when applicable, can offer a definitive three-dimensional molecular arrangement.

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. While specific experimental IR spectra for this compound are not widely available in the literature, a predictive analysis based on the known characteristic absorption frequencies of its constituent functional groups allows for a detailed theoretical spectrum to be constructed. The primary absorptions expected for this compound are associated with the carboxylic acid group, the long aliphatic chain, and the carbon-bromine bonds.

The carboxylic acid functional group gives rise to several distinct and characteristic bands. A very broad and strong absorption is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. msu.eduechemi.comorgchemboulder.com Superimposed on this broad O-H band, the C-H stretching vibrations of the aliphatic chain are expected to appear as sharper peaks between 3000 cm⁻¹ and 2850 cm⁻¹. vscht.cz

The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent feature, typically observed as a strong and sharp band in the range of 1760-1690 cm⁻¹. echemi.comorgchemboulder.comlibretexts.org For a saturated aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is commonly centered around 1710 cm⁻¹. msu.edulibretexts.org The C-O stretching vibration of the carboxylic acid is expected to produce a band in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, the in-plane and out-of-plane bending of the O-H group can result in bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively. orgchemboulder.comvscht.cz

The long hexadecanoic acid chain will exhibit characteristic alkane absorptions. These include the aforementioned C-H stretching vibrations (~2950-2850 cm⁻¹), C-H bending or scissoring vibrations for CH₂ groups around 1470-1450 cm⁻¹, and a C-H rocking motion for long chains, which may be observed around 725-720 cm⁻¹. vscht.cz

The presence of the two bromine atoms on the carbon chain introduces C-Br stretching vibrations. These are typically found in the fingerprint region of the IR spectrum, at lower wavenumbers. The C-Br stretching absorption generally occurs in the range of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com The specific position of this band can be influenced by the local molecular environment.

Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (Dimer) |

| 2955-2850 | Strong, Sharp | C-H Stretch | Aliphatic CH₂, CH₃ |

| 1725-1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Aliphatic CH₂ |

| 1440-1395 | Medium | O-H Bend (In-plane) | Carboxylic Acid |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950-910 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid |

| 690-515 | Medium to Weak | C-Br Stretch | Bromoalkane |

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The process involves mounting the crystal and irradiating it with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled.

The introduction of two bromine atoms at the 9 and 10 positions of the hexadecanoic acid chain would be expected to have a significant impact on the crystal packing. The bulky and electron-rich bromine atoms would likely disrupt the regular, dense packing of the alkyl chains that is characteristic of unsubstituted saturated fatty acids. This could lead to a less ordered or a different polymorphic form compared to hexadecanoic acid. The C-Br bonds introduce additional dipole moments, which could lead to specific intermolecular halogen-halogen or halogen-other atom interactions, further influencing the crystal lattice. The presence of these large substituents might also affect the conformation of the alkyl chain in the solid state, potentially introducing gauche defects near the bromine atoms.

Should a crystalline derivative of this compound be prepared and analyzed, the resulting crystallographic data would provide definitive insights into its molecular structure, stereochemistry (if chiral), and the supramolecular architecture dictated by intermolecular forces, including hydrogen bonding and potential halogen interactions.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamics

The reactivity of 9,10-dibromohexadecanoic acid is fundamentally governed by the thermodynamics of carbon-halogen bond cleavage. The bond dissociation energies (BDEs) for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. wikipedia.org The C-Br bond, with a BDE of approximately 293 kJ/mol for a simple methyl halide, is weaker than a C-Cl bond, making it more susceptible to cleavage under various reaction conditions. wikipedia.org Consequently, reactions involving the breaking of the C-Br bonds in this compound, such as elimination or reduction, are generally more kinetically favorable than for their chlorinated counterparts. wikipedia.org

The rate of dehalogenation is not only dependent on the halogen but also on the steric environment of the alkyl halide, with the general trend for reactivity being primary > secondary > tertiary. wikipedia.org The bromine atoms in this compound are attached to secondary carbons, influencing their reaction rates in both substitution and elimination pathways.

Computational studies on alkyl halides have provided insights into the thermodynamics of their reactions. High-level ab initio molecular orbital calculations on various alkyl halides show that both homolytic (forming radicals) and heterolytic (forming ions) reactions are favored by electron-withdrawing substituents. acs.org The carboxylic acid group in this compound acts as an electron-withdrawing group, which can influence the stability of intermediates and transition states during its reactions. For instance, in solution, the one-electron reduction of alkyl halides typically results in the concerted fragmentation of the C-X bond to yield an alkyl radical and a halide anion. acs.org

Kinetic studies on the reductive degradation of vicinal dibromoalkanes have shown that the process can generate bromine atoms, which can then react with other molecules. nih.gov For example, the absolute rate constants for the reaction of bromine atoms with various polyunsaturated fatty acids are very high, in the order of 10⁹ M⁻¹s⁻¹. nih.gov This highlights the potential for radical chain reactions to be initiated during the transformation of this compound under certain conditions.

Halogen Exchange Reactions

Halogen exchange reactions provide a pathway to synthesize different haloalkanes from an existing one. For vicinal dibromides like this compound, these reactions can be complex. The Finkelstein reaction, for instance, involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. unacademy.com This is a classic S_N2 reaction where the insolubility of NaCl or NaBr in acetone drives the equilibrium towards the product. unacademy.com Conversely, the Swarts reaction utilizes metallic fluorides (e.g., AgF, SbF₃) to convert alkyl chlorides or bromides into alkyl fluorides. unacademy.com

Beyond simple substitution, vicinal dibromides can undergo more complex rearrangements. Studies on stereoelectronic effects in vicinal dibromides have explored 1,2-dyotropic rearrangements, which are pericyclic reactions where two sigma bonds migrate simultaneously. researchgate.netscirp.org Computational studies have modeled the transition states for such halogen exchanges between adjacent carbons. scirp.org These studies provide a theoretical framework for understanding the potential for intramolecular halogen migration in this compound under specific conditions.

The table below summarizes the key types of halogen exchange reactions applicable to alkyl bromides.

| Reaction Name | Reagent | Product | Key Feature |

| Finkelstein Reaction | NaI in Acetone | Alkyl Iodide | Equilibrium driven by precipitation of NaBr. unacademy.com |

| Swarts Reaction | AgF, Hg₂F₂, CoF₃, or SbF₃ | Alkyl Fluoride | Synthesis of fluoroalkanes. unacademy.com |

| 1,2-Dyotropic Rearrangement | Heat or Light | Isomeric Dibromide | Intramolecular exchange of halogens. researchgate.netscirp.org |

Elimination Reactions Leading to Unsaturated Fatty Acids

One of the most significant reactions of this compound is elimination, which leads to the formation of unsaturated fatty acids. This transformation typically proceeds via a twofold dehydrobromination, where two molecules of hydrogen bromide are removed to form an alkyne. pbworks.commasterorganicchemistry.comunacademy.com This process is usually carried out using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), often at elevated temperatures. youtube.comlibretexts.orgunacademy.com

The reaction generally proceeds through a two-step E2 (bimolecular elimination) mechanism. libretexts.orgopenstax.org The first elimination of HBr from the vicinal dibromide is relatively facile and yields a vinylic halide intermediate. masterorganicchemistry.comopenstax.org The second elimination step, which converts the vinylic halide to an alkyne, is more energetically demanding and often requires harsher conditions, such as fused KOH at 200°C or NaNH₂ at 150°C. pbworks.comyoutube.com

The stereochemistry of the E2 reaction is a critical aspect, requiring an anti-periplanar arrangement of the hydrogen and the bromine atom being eliminated. libretexts.orgyoutube.comucsb.edu This stereochemical requirement means that the diastereomer of the starting dibromide will influence the geometry of the resulting alkene. For instance, the elimination of bromine from a threo vicinal dibromide typically yields a cis (Z)-alkene, while an erythro dibromide yields a trans (E)-alkene, although the reaction is not always completely stereospecific. sciencemadness.org

Nucleophilic Substitution Reactions

The carbon atoms bonded to the bromine atoms in this compound are electrophilic and thus susceptible to attack by nucleophiles. byjus.com In these nucleophilic substitution reactions, a nucleophile replaces one or both of the bromine atoms. The facility of this reaction depends on the strength of the nucleophile and the stability of the bromide ion as a leaving group. byjus.com Bromide is considered a good leaving group because it is the conjugate base of a strong acid (HBr).

These reactions typically follow an S_N2 mechanism, especially given that the bromine atoms are on secondary carbons. The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. However, for secondary alkyl halides, the S_N2 reaction is sensitive to steric hindrance and can compete with the E2 elimination pathway, particularly when using a nucleophile that is also a strong base (e.g., hydroxide or alkoxides). maqsad.iorajdhanicollege.ac.in To favor substitution over elimination, less basic nucleophiles are often employed.

The general reactivity order for alkyl halides in S_N2 reactions is primary > secondary > tertiary, while the order for E2 elimination is tertiary > secondary > primary. maqsad.iorajdhanicollege.ac.in Since this compound contains secondary C-Br bonds, a careful choice of nucleophile and reaction conditions is necessary to control the outcome between substitution and elimination.

| Nucleophile Type | Potential Product | Competing Reaction |

| Strong Base (e.g., RO⁻, OH⁻) | Alcohol, Ether | Elimination (E2) is highly competitive. rajdhanicollege.ac.in |

| Weak Base (e.g., CN⁻, N₃⁻, RCOO⁻) | Nitrile, Azide, Ester | Substitution (S_N2) is more likely to be the major pathway. |

Oxidative and Reductive Transformations

Reductive Transformations

Vicinal dibromides like this compound can be reduced to form alkenes. This reductive debromination is a common method for regenerating an alkene from a dibromide, which is often used as a protecting group for a double bond. libretexts.org A variety of reducing agents can accomplish this transformation.

A classic method involves the use of zinc dust in a solvent like acetic acid or ethanol. youtube.comstackexchange.com The reaction with zinc is a heterogeneous process occurring on the surface of the metal. youtube.com Another common reagent is sodium iodide in acetone; the iodide ion acts as the reducing agent, and the reaction is driven by the formation of I₂ and sodium bromide. youtube.com

More modern methods offer high stereoselectivity. For example, dichloroindium hydride (Cl₂InH), generated in situ from indium(III) chloride and sodium borohydride, reduces vicinal dibromides to the corresponding (E)-alkenes with excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org Photochemical methods, using photosensitizers like Hantzsch esters or photoredox catalysts, also provide a pathway for the debromination of vicinal dibromo compounds to alkenes, often under very mild conditions. acs.orgresearchgate.net

Oxidative Transformations

While the direct oxidation of the dibrominated carbon chain is less common, oxidative cleavage can occur under harsh conditions. More relevant is the oxidative cleavage of the potential products of its other reactions. For example, if this compound is first reduced to an alkene (e.g., palmitoleic acid), this alkene can then undergo oxidative cleavage. Ozonolysis (O₃) is a powerful technique that cleaves the carbon-carbon double bond, yielding aldehydes or ketones after a reductive workup (e.g., with Zn/H₂O), or carboxylic acids after an oxidative workup (e.g., with H₂O₂). masterorganicchemistry.comlibretexts.org

Similarly, if the dibromide is converted to a vicinal diol (e.g., via substitution followed by hydrolysis), this 1,2-diol can be cleaved between the two hydroxyl-bearing carbons using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to give aldehydes or ketones. libretexts.org The oxidation of vicinal diols by reagents like tetrabutylammonium (B224687) tribromide has also been studied, and these reactions are known to proceed via glycol-bond fission. ias.ac.in

Catalytic Properties and Interactions with Catalytic Systems

While this compound is typically a reactant, it has also been investigated for its role as a component in catalytic systems. In a notable application, it was used as a capping agent to create core-shell nanostructures of silver and silver(I) oxide (Ag@Ag₂O). researchgate.net These 9,10-dibromooctadecanoic acid-encapsulated nanoparticles demonstrated significant catalytic activity in the degradation of water contaminants like methylene (B1212753) blue and methyl orange. researchgate.net The fatty acid shell enhances the stability and shelf life of the nanocatalyst. researchgate.net

The reactions of this compound itself can be catalyzed. The dehydrobromination of 1,1-diaryl-1,2-dibromoalkanes, a related class of compounds, has been shown to be catalyzed by iron and iron bromides, with evidence suggesting an ion-pair-mediated mechanism rather than a simple Lewis acid catalysis. cdnsciencepub.comcdnsciencepub.com

Furthermore, the reductive debromination to form alkenes can be achieved catalytically. As mentioned, photoredox catalysis provides a modern and efficient route for this transformation. acs.orgresearchgate.net The use of ionic liquids, such as 1-methyl-3-pentylimidazolium fluoroborate ([pmIm]BF₄), has also been shown to catalyze the stereoselective debromination of vicinal dibromides to (E)-alkenes under microwave irradiation. organic-chemistry.org

The table below provides a summary of the catalytic systems involving or acting upon vicinal dibromides.

| Catalytic System | Reaction | Role of Dibromo-Compound | Key Findings |

| Ag@Ag₂O Nanoparticles | Degradation of Water Pollutants | Encapsulating/stabilizing agent for the catalyst. researchgate.net | Enhanced stability and catalytic efficiency. researchgate.net |

| Iron/Iron Bromides | Dehydrobromination | Substrate | Evidence for an ion-pair mechanism. cdnsciencepub.comcdnsciencepub.com |

| Ionic Liquid ([pmIm]BF₄) | Debromination | Substrate | Catalyzes stereoselective formation of (E)-alkenes. organic-chemistry.org |

| Photoredox Catalysts | Debromination | Substrate | Mild and efficient reduction to alkenes. acs.orgresearchgate.net |

Biochemical Interactions and Biological Pathways Mechanistic and in Vitro Focus

Enzymatic Biotransformation and Metabolism in Model Systems

The metabolic fate of 9,10-dibromohexadecanoic acid within a cellular context is of significant interest. In vitro models using cell lysates and purified enzymes provide a window into the potential biotransformation pathways this compound may undergo.

Pathways of Dehalogenation or Further Oxidation/Reduction

The carbon-bromine bond is a key feature of this compound, and its cleavage, or dehalogenation, is a critical step in its metabolism. While direct evidence for the dehalogenation of this specific fatty acid is scarce, studies on other brominated compounds, such as brominated phenols, indicate that reductive dehalogenation can occur under anaerobic conditions, a process facilitated by certain bacteria. nih.gov For instance, 2,4-dibromophenol (B41371) can be sequentially debrominated. nih.gov It is plausible that similar enzymatic systems could act on this compound.

Furthermore, the biotransformation is not limited to dehalogenation. The fatty acid chain itself is susceptible to oxidation. The cytochrome P450 (CYP) family of enzymes is central to the metabolism of many xenobiotics and endogenous compounds, including fatty acids. nih.govmdpi.com These enzymes can introduce hydroxyl groups or epoxides onto the fatty acid chain. d-nb.info A study on the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid, a potential metabolite, utilized a combination of fatty acid desaturase, epoxygenase, and epoxide hydrolase from various organisms expressed in E. coli. d-nb.inforesearchgate.net This suggests a plausible pathway where this compound might first be dehalogenated to its unsaturated precursor, 9-hexadecenoic acid, which is then a substrate for epoxidation and subsequent hydrolysis to a diol. d-nb.inforesearchgate.net

Incorporation into Complex Lipids (e.g., phospholipids (B1166683), triglycerides) in Cell Cultures

Once inside the cell, fatty acids are typically not free but are rapidly incorporated into more complex lipid structures like phospholipids and triglycerides. This process is crucial for maintaining membrane integrity and for energy storage. Studies have shown that exogenous fatty acids, including arachidonic acid, are readily incorporated into the phospholipids of cultured cells. nih.govmdpi.com The incorporation is often selective, with certain fatty acids being preferentially directed into specific phospholipid classes, such as phosphatidylinositol. nih.gov

The mechanism often involves the "Lands pathway," where a fatty acid is first activated to its acyl-CoA derivative. mdpi.com This activated form is then used by acyltransferases to esterify a lysophospholipid, forming a new phospholipid molecule. mdpi.com It is highly probable that this compound, if taken up by cells, would be a substrate for acyl-CoA synthetases and subsequently incorporated into the cellular lipidome. The presence of the bulky bromine atoms at the C9 and C10 positions could, however, influence the rate and specificity of this incorporation.

Substrate Specificity of Lipid-Modifying Enzymes

The enzymatic machinery that handles fatty acids has evolved to recognize specific structural features. The introduction of two bromine atoms in the middle of the hexadecanoic acid chain likely alters its interaction with various lipid-modifying enzymes. Lipases, which are responsible for the hydrolysis and synthesis of esters in triglycerides, exhibit a range of substrate specificities. semanticscholar.orgnih.gov The active site of a lipase, including its binding pocket and lid region, determines which fatty acids it can accommodate. semanticscholar.org Engineering these regions through site-directed mutagenesis has been shown to alter substrate specificity. semanticscholar.orgnih.gov

Similarly, phospholipases, which cleave phospholipids, also show specificity for the fatty acids at the sn-1 and sn-2 positions. semanticscholar.org The bulky and electronegative bromine atoms of this compound could sterically hinder its binding to the active sites of these enzymes or alter the electronic environment, thereby affecting the catalytic efficiency. Further in vitro studies using purified enzymes are necessary to quantitatively assess the substrate specificity of key lipid-metabolizing enzymes for this compound.

Interaction with Cellular Components and Macromolecules (In Vitro)

Beyond enzymatic transformations, this compound can directly interact with cellular structures and macromolecules, potentially perturbing their function.

Membrane Perturbation Studies (e.g., Lipid Bilayers)

As an amphipathic molecule, this compound is expected to readily intercalate into lipid bilayers, the fundamental structure of cellular membranes. The introduction of this modified fatty acid can alter the physical properties of the membrane. Studies with other modified lipids have shown that such insertions can affect membrane fluidity, thickness, and domain formation. nih.govthermofisher.com

Fluorescence quenching techniques using brominated fatty acids have been employed to probe the structure of membrane-bound proteins. nih.gov In these studies, the bromine atoms act as collisional quenchers of fluorescent amino acids like tryptophan. edinst.com The efficiency of quenching provides information about the proximity of the protein to the brominated lipid within the membrane. For example, 9,10-dibromostearic acid has been used to study the membrane insertion of α-lactalbumin, indicating that some tryptophan residues of the protein were buried in the membrane interior. nih.gov This suggests that this compound could similarly be used as a tool to study membrane protein topology and lipid-protein interactions.

Protein-Ligand Binding Studies (e.g., Ion Channels, Enzymes)

The interaction of this compound is not limited to the lipid phase of the membrane. It may also bind to specific sites on proteins, including ion channels and enzymes, thereby modulating their activity. Fatty acids are known to bind to various proteins, and this binding can be highly specific. nih.govmdpi.com

While direct binding studies for this compound are not widely reported, the principles of ligand-protein interactions suggest that both its hydrophobic tail and its carboxylic acid headgroup would be important determinants of binding. The bromine atoms could form specific halogen bonds or participate in other non-covalent interactions within a protein's binding pocket. High-throughput screening methods, such as those using photo-affinity labeling with analogs of the molecule of interest, could be a powerful tool to identify potential protein targets of this compound within a complex cellular extract. frontiersin.org

Modulatory Effects on Enzyme Activity (e.g., Topoisomerases)

The specific modulatory effects of this compound on enzyme activity, particularly on topoisomerases, are not extensively documented in publicly available research. However, the broader class of fatty acids and their derivatives are known to influence various enzymatic processes. For instance, certain fatty acids can modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases. mdpi.com

Topoisomerases are crucial enzymes that regulate the topology of DNA and are significant targets for anticancer drugs. phcogrev.com Their activity can be influenced by a variety of small molecules. For example, some tricarboxylic acid cycle metabolites have been shown to stimulate the activity of human topoisomerase II. nih.gov While direct evidence for this compound is lacking, it is plausible that as a modified fatty acid, it could interact with enzymes like topoisomerases, potentially altering their function. The structural characteristics of this compound, including its long alkyl chain and the presence of two bromine atoms, could facilitate interactions with hydrophobic pockets or allosteric sites on enzymes, thereby modulating their catalytic activity. Further research is necessary to elucidate any specific inhibitory or stimulatory effects of this compound on topoisomerases or other key enzymes.

Role as a Biochemical Probe

The unique structure of this compound, featuring heavy bromine atoms, makes it a valuable tool in various biochemical investigations.

Imaging Applications (e.g., X-ray Fluorescence Microscopy)

X-ray fluorescence microscopy (XFM) is a powerful technique for mapping the elemental composition of biological samples with high spatial resolution. nih.govnih.gov The presence of bromine atoms in this compound allows it to serve as a probe in XFM studies. When a sample containing this compound is irradiated with an X-ray beam, the bromine atoms emit characteristic fluorescent X-rays, enabling their precise localization within cells or tissues. frontiersin.org

This application is particularly useful for tracking the distribution and accumulation of this fatty acid analog in biological systems. By introducing this compound to cells or organisms, researchers can visualize its uptake and subcellular localization, providing insights into lipid metabolism and transport. The high sensitivity of XFM allows for the detection of trace amounts of the brominated fatty acid, making it a powerful tool for studying its biochemical interactions in situ. nih.gov

Tracers in Metabolic Pathway Elucidation

Isotopically labeled compounds are frequently used as tracers to unravel complex metabolic pathways. isotope.comresearchgate.net While not a stable isotope, the bromine atoms in this compound can act as a distinguishable marker. When introduced into a biological system, this modified fatty acid can participate in metabolic reactions. By tracking the incorporation of the brominated backbone into various downstream metabolites, researchers can gain insights into the pathways of fatty acid metabolism.

For example, if this compound is metabolized through beta-oxidation, the resulting brominated acetyl-CoA units could be incorporated into other molecules, which can then be identified using analytical techniques sensitive to bromine, such as mass spectrometry. This approach can help to delineate the metabolic fate of fatty acids and identify the enzymes and pathways involved.

Natural Occurrence and Biosynthetic Origin

Isolation from Marine Organisms (e.g., Sponges, Algae)

This compound is a naturally occurring compound that has been isolated from various marine organisms. Brominated fatty acids, in general, are found in marine life, with concentrations reported to range from 2.2 to 82 μg/g wet weight in marine fishes and invertebrates. pku.edu.cn Marine sponges, in particular, are a rich source of diverse and often unique secondary metabolites, including brominated compounds. nih.govmdpi.com Several dozen brominated fatty acids have been identified in sponges. psu.edu Similarly, marine algae are known to produce a wide array of halogenated compounds, including brominated fatty acids. nih.govnih.gov The presence of these compounds is often associated with the organism's chemical defense mechanisms.

| Organism Type | Examples of Brominated Compound Sources |

| Sponges | Xestospongia sp., Oceanapia sp., Dysidea fragilis psu.edu |

| Algae | Red algae (Rhodomela confervoides, Polysiphonia urceolata) nih.gov |

| Other Marine Invertebrates | Sea hares, gorgonians psu.edu |

Proposed Biosynthetic Routes in Natural Producers

The biosynthesis of halogenated compounds in marine organisms is a complex process often involving halogenating enzymes called haloperoxidases. In the case of this compound, the proposed biosynthetic pathway likely starts with a common unsaturated fatty acid precursor, palmitoleic acid (9-hexadecenoic acid).

The key step is the bromination of the double bond at the C9-C10 position. This reaction is thought to be catalyzed by a bromoperoxidase enzyme, which utilizes bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species. This electrophilic bromine species then attacks the double bond of palmitoleic acid, leading to the formation of a bromonium ion intermediate. Subsequent attack by a bromide ion results in the vicinal dibromination, yielding this compound.

While the precise enzymatic machinery has not been fully characterized in the context of this specific compound, studies on the biosynthesis of other marine toxins and halogenated metabolites provide a general framework for this process. noaa.gov It is also possible that symbiotic microorganisms residing within the marine organisms are responsible for the production of these brominated fatty acids. mdpi.com

Applications in Advanced Materials and Chemical Synthesis

Role as a Precursor in Organic Synthesis

The presence of reactive sites—the carboxyl group and the carbon-bromine bonds—makes 9,10-dibromohexadecanoic acid a valuable precursor for a variety of organic molecules. It can be chemically modified at either end of the molecule or at the bromine-substituted positions to yield specialty chemicals and other functionalized fatty acids.

This compound is positioned as a key intermediate in the synthesis of other useful compounds. It is derived from 9,10-dihydroxyhexadecanoic acid, which itself is a precursor to industrially significant molecules like suberic acid and palmitelaidic acid. researchgate.net Suberic acid and its derivatives, for instance, have widespread applications as plasticizers, lubricants, cosmetics, and hydraulic fluids, and are used in the production of polyamides and alkyd resins. researchgate.net

While direct applications in pharmaceuticals are not extensively documented for the C16 acid itself, research on its C18 analogue, 9,10-dibromooctadecanoic acid, highlights its potential. This closely related compound has been used in the semisynthesis of novel fatty ester derivatives of podophyllotoxin, a naturally occurring anticancer agent. researchgate.net In one study, 9,10-dibromooctadecanoic acid was esterified with the hydroxyl group of podophyllotoxin, demonstrating a pathway to create complex, potentially bioactive molecules. researchgate.net This suggests a plausible role for this compound as a lipophilic tail in the synthesis of new pharmaceutical intermediates, where the fatty acid moiety can be used to modify the physicochemical properties of a parent drug. The general class of brominated fatty acids is also recognized for its utility in crafting pharmaceutical intermediates. chemicalbook.com

The chemical structure of this compound allows for its conversion into a variety of other fatty acid derivatives through reactions targeting its functional groups.

A primary example of derivatization involves the elimination of the bromine atoms. The dehydrobromination of the closely related 9,10-dibromostearic acid using a strong base like sodamide is a well-established method for preparing stearolic acid (octadec-9-ynoic acid). orgsyn.org This reaction converts the vicinal dibromide into an alkyne (a carbon-carbon triple bond), transforming the saturated fatty acid into a highly functionalized unsaturated one. orgsyn.org This ynoic acid can then serve as a building block for more complex molecules.

The carboxylic acid group is another site for derivatization. Standard esterification procedures can be applied to convert this compound into its corresponding esters, such as fatty acid methyl esters (FAMEs). sigmaaldrich.com This is typically achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trichloride (B1173362) (BCl₃) or by using silylation agents like BSTFA. sigmaaldrich.comrestek.com These derivatization methods are not only crucial for analytical purposes, such as gas chromatography (GC) analysis, but also for synthesizing esters with specific properties for use in various formulations. sigmaaldrich.comrestek.comnih.gov

| Derivatization Reaction | Reagents | Product Class | Significance |

| Dehydrobromination | Sodamide (NaNH₂) | Alkynoic Acid | Introduces a C≡C triple bond, creating a highly reactive handle for further synthesis. orgsyn.org |

| Esterification (Methyl Ester) | Methanol, Boron Trichloride (BCl₃) | Fatty Acid Methyl Ester (FAME) | Increases volatility for GC analysis; creates ester-based specialty chemicals. sigmaaldrich.comrestek.com |

| Esterification (Complex Alcohol) | Podophyllotoxin, DCC, DMAP | Bioactive Conjugate | Attaches the fatty acid to a complex molecule to modify its properties. researchgate.net |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester | Derivatization of the carboxyl group for analytical applications. restek.com |

Integration into Polymer and Material Science

The unique characteristics of this compound lend themselves to applications in materials science, where it can be incorporated into polymers or used to functionalize the surface of nanomaterials, leading to advanced hybrid structures.

While not a conventional monomer for all polymer types, long-chain functionalized fatty acids are valuable in polymer synthesis. frontiersin.org The synthesis of vinyl ester resins, for example, typically involves the reaction of an epoxy resin with an α,β-unsaturated carboxylic acid, such as acrylic acid or methacrylic acid. google.comnanoient.org As a saturated fatty acid, this compound does not possess the requisite carbon-carbon double bond to participate directly in this type of polymerization.

However, its potential lies in its role as a precursor to a suitable monomer. Through a dehydrobromination reaction similar to the synthesis of stearolic acid, the dibromo-acid could be converted into an unsaturated fatty acid containing one or two double bonds. orgsyn.org This resulting unsaturated fatty acid could then potentially be reacted with epoxy resins or other co-monomers to be incorporated into polymer backbones, including certain types of polyesters or alkyd resins. researchgate.net The use of bio-based dicarboxylic acids like muconic acid in the synthesis of unsaturated polyesters provides a template for how such molecules can be used. mdpi.com Furthermore, research on its C18 analogue, 9,10-dibromostearic acid, indicates its utility in preparing functional polymer materials such as films and resins. chembk.comchembk.com

A significant application of this compound and its homologues is in the surface modification of nanoparticles. The long hydrocarbon chain provides a stabilizing steric layer, while the carboxylic acid headgroup serves as an anchor to the nanoparticle surface. Research has demonstrated the use of the C18 analogue, 9,10-dibromooctadecanoic acid, as a capping and coating agent for silver-based nanostructures. researchgate.netacs.org

In one study, a facile chemical synthesis route was developed to produce 9,10-dibromooctadecanoic acid-coated silver@silver(I) oxide ([email protected]₂O) core-shell nanostructures. researchgate.net The fatty acid coating was found to enhance both the stability and the shelf-life of the nanoparticles. researchgate.net The long C18 chain of the acid acts as a surfactant, preventing the aggregation of the nanoparticles in solution and creating a stable colloidal suspension. researchgate.netresearchgate.net This surface modification is crucial for maintaining the unique properties of the nanoparticles and enabling their application in fields such as catalysis. researchgate.netresearchgate.net The general strategy of modifying nanoparticle surfaces with polymers or other organic ligands is a key area of research for biomedical and technological applications. nih.govnih.govtaylorfrancis.com

The combination of this compound (or its analogues) with inorganic nanoparticles gives rise to advanced hybrid materials. These materials merge the properties of both the organic coating and the inorganic core, leading to synergistic or enhanced functionalities. mdpi.commdpi.com

A prime example is the development of a multifunctional nanocatalyst based on 9,10-dibromooctadecanoic acid-encapsulated [email protected]₂O heterostructures. researchgate.netacs.org This hybrid nanostructure demonstrated superior catalytic activity in the degradation of various water toxins. researchgate.net The core-shell morphology, stabilized by the fatty acid coating, was credited with this high efficiency. researchgate.net The organic fatty acid shell and the inorganic nanoparticle core work in concert to create a stable, effective, and robust material. Such hybrid nanostructured materials are at the forefront of research for applications in catalysis, environmental remediation, and energy storage. mdpi.comresearchgate.net

Catalytic Applications in Environmental Chemistry: A Focus on 9,10-Dibromooctadecanoic Acid

While no data exists for this compound, the applications of 9,10-dibromooctadecanoic acid are detailed below, providing a potential frame of reference for the catalytic behavior of similar brominated fatty acids.

Research has centered on the use of 9,10-dibromooctadecanoic acid in a heterogeneous catalytic system . researchgate.netrsc.org Specifically, it has been used as a coating for silver-silver oxide (Ag@Ag₂O) core-shell nanostructures. rsc.org In this system, the 9,10-dibromooctadecanoic acid is not the catalyst itself, but rather a crucial component that encapsulates the catalytically active nanoparticles. rsc.org This encapsulation serves to enhance the stability and shelf life of the nanoparticles. rsc.org

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. wikipedia.org In this case, the solid nanocatalyst is used to treat pollutants in an aqueous solution. rsc.org The use of solid catalysts is advantageous in industrial and environmental applications because they can be easily separated from the reaction mixture, allowing for recovery and reuse. biofueljournal.com

The 9,10-dibromooctadecanoic acid-coated Ag@Ag₂O nanostructures have demonstrated high efficiency in the degradation of various organic and inorganic water toxins. researchgate.netrsc.org The catalyst system was tested on cationic methylene (B1212753) blue (MB), anionic methyl orange (MO), and the heavy metal Cr(VI). rsc.org

The superior multifunctional catalytic activity is attributed to the core-shell morphology of the nanostructure, which is stabilized by the 9,10-dibromooctadecanoic acid coating. rsc.org The results indicated a high percentage of degradation of these pollutants within a short timeframe, highlighting its potential as an efficient and cost-effective method for wastewater purification. rsc.org The photocatalytic observations suggest that fatty acid-coated nanoparticles can be competently applied in wastewater treatment. researchgate.net

Computational and Theoretical Studies

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of 9,10-dibromohexadecanoic acid are crucial determinants of its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.

Computational methods like molecular mechanics (MM) and density functional theory (DFT) can be used to explore the conformational landscape of this compound. By systematically rotating the dihedral angles of the molecule and calculating the corresponding potential energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Illustrative Conformational Data:

While specific published data for this compound is limited, a hypothetical analysis would likely reveal several low-energy conformers. The relative energies of these conformers would determine their population at a given temperature.

| Illustrative Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C8-C9-C10-C11) |

| Anti | 0.0 | ~180° |

| Gauche (+) | 1.2 | ~60° |

| Gauche (-) | 1.2 | ~-60° |

| Eclipsed (Transition State) | 5.8 | ~0° |

This table is for illustrative purposes to demonstrate the type of data generated from conformational analysis.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, such as those based on DFT, can provide detailed information about the electronic structure of this compound, which is key to understanding its reactivity. chemrxiv.org These calculations can determine various molecular properties that act as reactivity descriptors.

Key reactivity insights that can be gained from quantum chemical calculations include:

Electron Distribution and Electrostatic Potential: These calculations can map the electron density across the molecule, revealing electron-rich and electron-poor regions. The electrostatic potential map would likely show negative potential around the electronegative oxygen atoms of the carboxylic acid group and the bromine atoms, indicating sites susceptible to electrophilic attack. The hydrogen of the carboxylic acid would show a positive potential, making it a site for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the ability to donate electrons, while the LUMO's energy and location suggest the ability to accept electrons. For this compound, the HOMO is likely to be localized around the bromine atoms and the C=C bond from which it was synthesized, while the LUMO may be distributed over the carboxylic acid group.

Chemical Hardness and Softness: These concepts, derived from HOMO and LUMO energies, quantify the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Illustrative Reactivity Descriptor Data:

| Property | Illustrative Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate reactivity |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

This table contains illustrative values to represent typical outputs of quantum chemical calculations.

Molecular Dynamics Simulations of Interactions (e.g., with Membranes)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations are particularly valuable for understanding its behavior in complex biological environments, such as cellular membranes. nih.govmdpi.comfrontiersin.org